Clobutinol hydrochloride
CAS No.: 1215-83-4
Cat. No.: VC21342129
Molecular Formula: C14H23Cl2NO
Molecular Weight: 292.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1215-83-4 |
---|---|
Molecular Formula | C14H23Cl2NO |
Molecular Weight | 292.2 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H |
Standard InChI Key | ZMROYCGIWPNZNJ-UHFFFAOYSA-N |
SMILES | CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Canonical SMILES | CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Chemical Properties and Structure
Clobutinol hydrochloride is a small molecule drug with the molecular formula C14H22ClNO.ClH and a molecular weight of 292.245 . The compound contains two defined stereocenters and belongs to the class of chlorinated phenethyl alcohols with dimethylamino functionality.
Chemical Identification
The compound can be identified through several standardized nomenclature systems as outlined in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C14H22ClNO.ClH |
Molecular Weight | 292.245 |
SMILES | Cl.CC(CN(C)C)C(C)(O)CC1=CC=C(Cl)C=C1 |
InChIKey | ZMROYCGIWPNZNJ-UHFFFAOYSA-N |
CAS Number | 1215-83-4 |
EC Number | 214-931-7 |
Alternative Names | Biotertussin, Silom, Batril, Calfetos |
Stereochemistry | Mixed |
Defined Stereocenters | 0/2 |
Optical Activity | Unspecified |
Table 1: Chemical identification parameters of clobutinol hydrochloride
Physical Properties
Clobutinol hydrochloride is classified as Acute Toxicity - Category 4 (Oral) according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) . This classification indicates that the compound is harmful if swallowed, necessitating precautionary measures during handling and administration.
Historical Development and Market Presence
Formulations and Availability
Prior to its withdrawal, clobutinol hydrochloride was available in multiple pharmaceutical formulations:
In many member states of the European Union, clobutinol-containing products were available as over-the-counter medications, indicating their perceived safety profile at that time .
Clinical Applications
Novel Applications
An interesting application emerged in the treatment of cough induced by angiotensin-converting enzyme (ACE) inhibitors. In a case report, clobutinol demonstrated effectiveness in suppressing captopril-induced cough, a common adverse effect that often leads to discontinuation of ACE inhibitor therapy . The patient was successfully treated with clobutinol at a dosage of 60 mg/ml administered at 8 mg every eight hours, resulting in dramatic reduction of cough symptoms from the first day of treatment .
Clinical Studies
Multiple Rising Dose Trial
A significant clinical study was conducted to investigate the safety parameters of clobutinol hydrochloride, with particular emphasis on ECG monitoring and potential effects on the QT/QTc interval . This randomized, double-blind, placebo-controlled trial involved 48 healthy male and female volunteers and employed a multiple rising dose design.
The trial structure included the following dose regimens:
Dose Group | Single Dose (mg) | Multiple Dose Strength (mg) | Daily Dose (mg) |
---|---|---|---|
1 | 80 | 80 t.i.d. | 240 |
2 | Not applicable | 160 t.i.d. | 480 |
3 | Not applicable | 240 t.i.d. | 720 |
4 | Not applicable | 320 t.i.d. | 960 |
Table 2: Dose groups in the multiple rising dose trial
Study Outcomes and Findings
The first dose group (daily dose of 240 mg, equivalent to the maximum recommended therapeutic dose) completed treatment without clinically relevant changes in vital signs or safety laboratory parameters .
In the second dose group (daily dose of 480 mg, representing twice the maximum recommended dose), one severe adverse event was reported. A female volunteer experienced "unclear transient neurological finding" that led to discontinuation of the study medication, though the volunteer fully recovered .
The study was prematurely terminated due to a serious adverse drug reaction in a 44-year-old female volunteer who experienced an epileptic Grand Mal attack . This event further supported concerns about the neurological and cardiac safety profile of clobutinol hydrochloride, particularly at doses exceeding standard therapeutic recommendations.
Regulatory Status
Market Withdrawal
Due to safety concerns, primarily related to QT interval prolongation, clobutinol hydrochloride was withdrawn from markets in the United States and European Union . This regulatory action reflected the evolving understanding of the drug's risk-benefit profile and the availability of alternative antitussive agents with more favorable safety profiles.
Current Status
Future Perspectives
The case report demonstrating clobutinol's effectiveness in treating captopril-induced cough suggests potential specialized applications for this compound . The author of this report recommended that "controlled studies should prospectively evaluate the efficacy of clobutinol for this indication and reexamine its safety particularly with respect to its arrhythmogenic potential" .
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